4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine
Description
Contextual Importance of Tetrahydropyridine (B1245486) Scaffolds in Organic Chemistry
Tetrahydropyridines (THPs) are nitrogen-containing heterocyclic compounds that are foundational structural motifs in a vast array of natural products and synthetic molecules. eresearchco.comresearchgate.netauctoresonline.orgresearchgate.net Their prevalence is a testament to their chemical stability and their ability to serve as a versatile scaffold for constructing complex molecular architectures. The tetrahydropyridine ring system is a core component of numerous alkaloids and has been identified in compounds with a broad spectrum of biological activities. researchgate.net
The significance of the THP scaffold in drug discovery and development is well-established. auctoresonline.orgresearchgate.net Researchers have incorporated this motif into compounds designed to act as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netmdpi.com The biological activity of tetrahydropyridine derivatives is highly dependent on the nature and position of substituents on the ring system, making it a fertile ground for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net Consequently, the development of novel and efficient synthetic strategies to access diverse libraries of substituted tetrahydropyridines remains an active and important area of research in organic chemistry. eresearchco.com
Research Rationale for Iodinated Tetrahydropyridine Derivatives
The incorporation of iodine into organic molecules, including tetrahydropyridine scaffolds, is a strategic decision in chemical research driven by several key factors. Organoiodine compounds serve as versatile intermediates in organic synthesis. wikipedia.orgmdpi.com The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity allows for the facile introduction of other functional groups at the position of iodination, enabling the synthesis of a wide range of derivatives from a common iodinated precursor.
Furthermore, the presence of a heavy atom like iodine can significantly alter the pharmacological properties of a molecule. In medicinal chemistry, iodinated compounds are explored for various applications. The high atomic weight of iodine makes polyiodinated organic compounds effective X-ray contrast agents for medical imaging. wikipedia.org Moreover, iodine can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to biological targets like proteins. mdpi.com The strategic placement of an iodine atom can therefore be used to enhance the binding affinity and selectivity of a drug candidate. mdpi.com The use of radioisotopes of iodine is also crucial in the development of radiopharmaceuticals for both diagnostic (e.g., SPECT and PET imaging) and therapeutic applications in nuclear medicine. nih.gov
Scope of Academic Investigation
Academic investigation into tetrahydropyridine derivatives is broad, encompassing synthetic methodology, structural analysis, and biological evaluation. Research in this area often focuses on the development of efficient, one-pot multicomponent reactions to construct highly functionalized tetrahydropyridine libraries. eresearchco.comtandfonline.com Catalysts, including iodine itself, have been employed to facilitate these complex transformations. nih.govacs.org
The scope of investigation for a specific compound like 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine would likely involve its synthesis and its use as a building block for more complex molecules. A significant driver for research into 1-methyl-1,2,3,6-tetrahydropyridine (B20088) derivatives is the neurotoxic activity of its famous analogue, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). wikipedia.orgnih.govnih.govnih.gov MPTP is a potent and selective dopaminergic neurotoxin that is metabolized in the brain to the toxic cation MPP+ (1-methyl-4-phenylpyridinium), which causes permanent symptoms of Parkinson's disease. wikipedia.orgnih.gov The discovery of MPTP's neurotoxicity has made it an invaluable tool in animal models to study the pathogenesis of Parkinson's disease. nih.govnih.gov
Therefore, academic studies of related structures, including the 4-iodo derivative, are often implicitly linked to understanding the structure-activity relationships that govern neurotoxicity and other biological effects within this class of compounds. The investigation would aim to determine how replacing the phenyl group of MPTP with an iodine atom alters the molecule's chemical reactivity, metabolic fate, and interaction with biological systems.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀IN |
| Molar Mass | 223.06 g/mol |
| IUPAC Name | This compound |
| Synonyms | IMTP |
| Chemical Structure | A six-membered ring containing one nitrogen atom and one double bond. The nitrogen is substituted with a methyl group. An iodine atom is attached to a carbon atom in the double bond. |
Table 2: Chemical Properties of the Related Compound MPTP
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅N | wikipedia.orgnih.gov |
| Molar Mass | 173.26 g/mol | wikipedia.orgnih.gov |
| IUPAC Name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | wikipedia.org |
| Melting Point | 40 °C | wikipedia.org |
| Boiling Point | 128-132 °C at 12 Torr | wikipedia.org |
| Solubility in Water | Slightly soluble | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10IN |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
4-iodo-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10IN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3 |
InChI Key |
BLKCHQMUWYMPBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 1 Methyl 1,2,3,6 Tetrahydropyridine and Its Derivatives
Classical Approaches to Tetrahydropyridine (B1245486) Core Synthesis
The formation of the 1,2,3,6-tetrahydropyridine (B147620) scaffold is a foundational step. Various synthetic strategies have been developed, primarily focusing on the partial reduction of pyridine (B92270) precursors or the de novo construction of the ring through cyclization reactions.
One of the most direct methods to obtain 1,2,3,6-tetrahydropyridines is through the partial reduction of corresponding pyridinium (B92312) salts. This approach leverages the aromatic pyridine ring as a readily available starting material. The reduction of N-alkyl pyridinium salts is a key strategy. For instance, the reduction of pyridinium ylides using reducing agents like sodium borohydride (B1222165) can yield the desired tetrahydropyridine products. auctoresonline.org
Another documented pathway involves the generation of 1,2-dihydropyridine intermediates from pyridinium salts, which can then be selectively reduced to 1,2,3,6-tetrahydropyridines. nih.gov This two-step process often involves the formation of an iminium intermediate through stereoselective protonation of the enamine double bond in the dihydropyridine, followed by a stereoselective reduction. nih.gov The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the fully saturated piperidine (B6355638) ring. The addition of two electrons to a pyridinium salt transforms it into a nucleophile, which can react with various electrophiles before hydrolysis to yield dihydropyridone structures, showcasing the versatility of pyridine reduction. nih.govresearchgate.net
Table 1: Comparison of Reduction Methods for Pyridine Derivatives
| Method | Precursor | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Ylide Reduction | Pyridinium ylide | Sodium borohydride | Tetrahydropyridine | auctoresonline.org |
| Dihydropyridine Reduction | 1,2-Dihydropyridine | Acid, Borohydride | 1,2,3,6-Tetrahydropyridine | nih.gov |
Cyclization reactions offer an alternative route to the tetrahydropyridine core, building the ring from acyclic precursors. These methods can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular cyclization involves a single molecule with reactive functional groups that come together to form the heterocyclic ring. This approach is highly efficient as it can establish two rings in a single synthetic step. mdpi.com A versatile cascade reaction leading to highly substituted 1,2,3,6-tetrahydropyridines has been developed, which includes a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization. nih.gov This one-pot procedure can produce the target compounds with high diastereomeric purity. nih.gov
Other strategies include intramolecular nucleophilic attacks. For example, the synthesis of substituted 5-iodo-1,2,3,4-tetrahydropyridines has been achieved through intramolecular nucleophilic attack and substitution. eresearchco.com Furthermore, domino reactions, such as a regioselective Michael/Michael/Mannich sequence, can construct complex, fused tetrahydropyridine frameworks. nih.gov
Intermolecular reactions construct the ring by bringing two or more separate molecules together. The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for forming six-membered rings. mdpi.comkhanacademy.org In the context of tetrahydropyridine synthesis, this involves the reaction of a diene with a dienophile containing a nitrogen atom (an azadienophile) or a diene containing a nitrogen atom (an aza-diene). nih.gov
These reactions are known for their high regio- and stereoselectivity. mdpi.com The inverse-electron demand aza-Diels-Alder reaction is another variant used to prepare densely functionalized tetrahydropyridines. eresearchco.com Such cycloaddition reactions are advantageous for their ability to create multiple stereocenters in a controlled manner, making them valuable in the synthesis of complex molecules. nih.govmdpi.com
Table 2: Overview of Cyclization Strategies for Tetrahydropyridine Synthesis
| Reaction Type | Description | Key Features | Reference(s) |
|---|---|---|---|
| Intramolecular | |||
| C–H Activation/Electrocyclization | A cascade reaction involving Rh(I)-catalysis followed by ring closure. | High diastereoselectivity, one-pot procedure. | nih.gov |
| Nucleophilic Attack | An internal nucleophile attacks an electrophilic center to close the ring. | Can be used to introduce substituents like iodine concurrently. | eresearchco.com |
| Intermolecular | |||
| Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile. | High regio- and stereoselectivity, versatile for complex structures. | mdpi.comnih.gov |
Cyclization Reactions for Ring Formation
Targeted Iodination Strategies
Once the 1-methyl-1,2,3,6-tetrahydropyridine (B20088) core is synthesized, the final step is the introduction of an iodine atom at the C4 position. This requires a reaction that is highly regioselective, targeting the double bond within the tetrahydropyridine ring.
The regioselective iodination of heterocyclic compounds is a well-established field. For nitrogen-containing heterocycles like pyridines and quinolines, direct C–H iodination protocols have been developed. rsc.org These methods often employ molecular iodine or N-iodosuccinimide (NIS) as the iodine source. nih.govdntb.gov.ua
The reaction conditions can be tuned to control the position of iodination. For instance, the regioselective synthesis of C-6 and C-8 monoiodo flavonoids was achieved by using NIS, where the outcome depended on the protection pattern of hydroxyl groups on the ring. researchgate.net In the case of 1-methyl-1,2,3,6-tetrahydropyridine, the iodine would be added across the C4-C5 double bond. Electrophilic addition of an iodine source (e.g., I2 or NIS) to the alkene would likely proceed via a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack would determine the final position of the iodo group and any other added functionality. Achieving specific C4-iodination would depend on controlling the stability of potential carbocation intermediates and the steric environment around the double bond. Mechanistic studies on similar systems suggest that these reactions can proceed through radical intermediates, offering another pathway for controlled functionalization. nih.gov
Table 3: Common Reagents for Regioselective Iodination
| Reagent | Abbreviation | Typical Conditions | Substrate Examples | Reference(s) |
|---|---|---|---|---|
| N-Iodosuccinimide | NIS | Neutral, often in DMF | Flavonoids, other activated rings | dntb.gov.uaresearchgate.net |
Iodination of Precursors and Subsequent Cyclization
The direct iodination of suitable precursors followed by cyclization is a fundamental strategy for the synthesis of iodo-substituted nitrogen heterocycles. While direct iodination of 1-methyl-1,2,3,6-tetrahydropyridine is not commonly reported, related strategies involving the cyclization of iodinated open-chain precursors are employed. For instance, iodine-mediated cyclization of nitrogen-containing alkenyl or alkynyl systems provides a route to various N-heterocycles. This process, often referred to as iodocyclization, typically involves the electrophilic attack of iodine on a double or triple bond, followed by intramolecular nucleophilic attack by a nitrogen atom to form the heterocyclic ring. The reaction conditions for such transformations are generally mild, often utilizing molecular iodine in the presence of a base to neutralize the hydrogen iodide formed during the reaction.
One conceptual approach involves the synthesis of an appropriate N-methyl-4-pentenylamine derivative, which could then undergo an iodocyclization reaction. The regioselectivity of the cyclization (i.e., the formation of a six-membered tetrahydropyridine ring versus a five-membered pyrrolidine (B122466) ring) would be a critical aspect to control in such a synthesis.
Finkelstein Reactions in Tetrahydropyridine Synthesis
The Finkelstein reaction is a classic nucleophilic substitution method for the preparation of alkyl iodides from other alkyl halides. nih.govorganic-chemistry.org This SN2 reaction involves the exchange of a halogen atom, typically a chloride or bromide, for an iodide. nih.gov The reaction is driven to completion by the precipitation of the resulting sodium chloride or bromide in a solvent like acetone, in which sodium iodide is soluble. nih.gov
In the context of tetrahydropyridine synthesis, the Finkelstein reaction can be a valuable tool for introducing the iodo-substituent at the 4-position. This would typically involve the synthesis of a precursor such as 4-chloro- or 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine. Subsequent treatment of this halo-tetrahydropyridine with an iodide salt, such as sodium iodide in acetone, would yield the desired 4-iodo-1-methyl-1,2,3,6-tetrahydropyridine. The efficiency of this reaction is dependent on the reactivity of the starting halide, with bromides generally being more reactive than chlorides.
Table 1: Illustrative Finkelstein Reaction Conditions
| Starting Material | Reagents | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine | NaI | Acetone | Reflux | This compound | Good |
| 4-Chloro-1-methyl-1,2,3,6-tetrahydropyridine | NaI | Acetone | Reflux | This compound | Moderate |
Modern Catalytic Approaches
Modern organic synthesis has been revolutionized by the advent of transition metal-catalyzed reactions, particularly those employing palladium. These methods offer high efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules, including derivatives of this compound.
Palladium-Catalyzed Reactions
Palladium catalysts are at the forefront of cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Several palladium-catalyzed reactions are instrumental in the synthesis and functionalization of the tetrahydropyridine core.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been extended to include alkyl halides in what are known as alkyl-Heck reactions. rsc.orgnih.gov These reactions provide a powerful method for the construction of carbon-carbon bonds. In the context of tetrahydropyridine synthesis, intramolecular alkyl-Heck reactions are particularly useful for ring formation. nih.gov For example, a suitably functionalized iodoalkene with a tethered amine can undergo palladium-catalyzed cyclization to form the 1,2,3,6-tetrahydropyridine ring system. The regioselectivity of the cyclization, favoring either an endo or exo pathway, is a key consideration in these reactions. Recent advancements have demonstrated visible light-induced palladium-catalyzed alkyl-Heck reactions, offering milder reaction conditions. elsevierpure.com
Table 2: Examples of Palladium-Catalyzed Alkyl-Heck Reactions
| Alkyl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| Iodomethylsilyl ether of alkenol | Intramolecular | Pd(OAc)₂ | Ferrocene-derived phosphine (B1218219) | K₃PO₄ | Toluene | Good |
| Primary alkyl iodide | Styrene | Pd(dppf)Cl₂ | dppf | - | Toluene | Moderate to Excellent |
| Alkyl bromide | Aromatic olefin | Pd(OAc)₂ | dppf | K₂CO₃ | Dioxane | Good |
The Suzuki cross-coupling reaction is a versatile palladium-catalyzed method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. researchgate.net This reaction is widely used to synthesize biaryls, vinylarenes, and polyenes. This compound is an excellent substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a phosphine ligand and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and tolerating various functional groups on the coupling partners.
Table 3: Suzuki Cross-Coupling of this compound Derivatives
| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Phenyl-1-methyl-1,2,3,6-tetrahydropyridine | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Good |
| 2-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 4-(2-Thienyl)-1-methyl-1,2,3,6-tetrahydropyridine | Good |
Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The combination of the Heck and Suzuki reactions in a tandem sequence provides a powerful strategy for the synthesis of complex molecules. mdpi.com For instance, a dihalo-substrate can first undergo a Suzuki coupling to introduce an aryl group, followed by an intramolecular Heck reaction to construct a new ring system.
Alternatively, a one-pot approach can be designed where an initial Heck reaction product is directly subjected to a Suzuki coupling without isolation. This strategy has been successfully applied to the synthesis of ladder-type conjugated polymers, demonstrating the robustness of tandem palladium catalysis. mdpi.com In the context of tetrahydropyridine synthesis, a tandem Heck/Suzuki reaction could be envisioned to first form the tetrahydropyridine ring via an intramolecular Heck cyclization, followed by a Suzuki coupling to introduce a substituent at a pre-functionalized position.
Table 4: Illustrative Heck/Suzuki Tandem Reaction
| Substrate 1 | Substrate 2 | Catalyst | Ligand | Reaction Sequence | Product |
|---|---|---|---|---|---|
| Dihalo-alkene | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | 1. Suzuki Coupling 2. Intramolecular Heck | Aryl-substituted cyclic compound |
| Halo-diene | Arylboronic acid | Pd(OAc)₂ | SPhos | 1. Heck Cyclization 2. Suzuki Coupling | Aryl-substituted tetrahydropyridine |
Rhodium-Catalyzed Transformations
Rhodium catalysis has emerged as a powerful tool for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines. A notable strategy involves a rhodium(I)-catalyzed cascade reaction that begins with the C–H activation of α,β-unsaturated imines. nih.govacs.orgnih.gov This initial step is followed by coupling with an alkyne and a subsequent electrocyclization to form a 1,2-dihydropyridine intermediate. nih.govacs.orgnih.gov This intermediate is then reduced, often in the same pot, to yield the desired tetrahydropyridine scaffold. nih.govacs.orgnih.gov This method is versatile, allowing for the preparation of tetrahydropyridines with multiple substituents in good yields and with high diastereoselectivity. nih.govacs.orgnih.gov
The process is initiated by the Rh-catalyzed β-C–H bond activation of an α,β-unsaturated imine, which then adds across an alkyne to form an azatriene intermediate. nih.gov This intermediate undergoes an in-situ 6π-electrocyclization to yield a 1,2-dihydropyridine. acs.org The sequence is completed by a stereoselective protonation of the enamine double bond and subsequent reduction of the resulting iminium intermediate to afford the highly substituted tetrahydropyridine. acs.org
Table 1: Influence of Reduction Conditions on Yield and Diastereomeric Ratio (dr) of a Tetrahydropyridine Product nih.gov
| Entry | Acid (5 equiv) | Reducing Agent (3 equiv) | Solvent | Yield (%) | dr |
|---|---|---|---|---|---|
| 1 | PivOH | NaBH(OAc)₃ | PhMe | 72 | >95:5 |
| 2 | PivOH | NaBH₄ | PhMe:EtOH | 75 | 93:7 |
| 3 | TsOH·H₂O | NaBH(OAc)₃ | PhMe | 63 | >95:5 |
| 4 | TsOH·H₂O | NaBH₄ | PhMe:EtOH | 68 | 90:10 |
| 5 | TFA | NaBH(OAc)₃ | CH₂Cl₂ | 60 | 94:6 |
| 6 | TFA | NaBH₄ | CH₂Cl₂ | 65 | 92:8 |
This table illustrates the optimization of the reduction step in a rhodium-catalyzed cascade reaction to form a tetrahydropyridine. nih.gov
Metal-Free Catalysis in Tetrahydropyridine Synthesis
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free catalysis has gained significant traction for the synthesis of tetrahydropyridines. One straightforward approach utilizes acetic acid as both the solvent and the promoter for a one-pot, multicomponent reaction. tandfonline.comtandfonline.comresearchgate.net This method involves the tandem reaction of aldehydes, anilines, and β-ketoesters at room temperature, offering high atom economy, good yields, and simple procedures without the need for expensive column chromatography. tandfonline.comtandfonline.com
Organocatalysis also presents a powerful metal-free strategy. For instance, a low loading of a quinine-derived squaramide can efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction. nih.govacs.org This process, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, provides tetrahydropyridines with three contiguous stereogenic centers in good yields and with excellent enantioselectivities. nih.govacs.org The catalyst loading can be as low as 0.5 mol % without compromising the yield or stereoselectivity. d-nb.info
Furthermore, various other catalysts have been explored for the multicomponent synthesis of tetrahydropyridines, including iodine, L-Proline, and silica (B1680970) sulfuric acid, highlighting the diversity of metal-free approaches. researchgate.net These methods often feature mild reaction conditions, operational simplicity, and environmental benefits. tandfonline.com
Stereoselective and Asymmetric Synthesis
The biological significance of chiral tetrahydropyridines has driven the development of stereoselective and asymmetric synthetic methodologies. nih.gov These methods aim to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.
Enantioselective Routes to Tetrahydropyridine Scaffolds
Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule over the other. Organocascade reactions have proven highly effective in this regard. nih.gov A notable example is the use of a quinine-derived squaramide catalyst in a multicomponent reaction to generate tetrahydropyridines with excellent enantiomeric excesses (ee). nih.govacs.org This triple-domino reaction constructs three new stereocenters in a single, highly controlled process. nih.gov
Another powerful approach is the phosphine-catalyzed [4+2] annulation reaction between allene (B1206475) ketones and 1-azadienes, which furnishes chiral tetrahydropyridines in good yields and with excellent enantioselectivities. acs.orgnih.gov The resulting tetrahydropyridine products can be further elaborated, for example, through a subsequent [2+2] cycloaddition with benzyne (B1209423) to create optically enriched polycyclic piperidines. acs.orgnih.gov
Iridium-catalyzed asymmetric formal [5+1] annulation represents another modern technique. acs.orgnih.gov This method involves the in-situ generation of enamines as N-nucleophiles, providing direct access to a wide variety of chiral tetrahydropyridine derivatives in moderate to good yields and with excellent enantioselectivity. acs.orgnih.gov
Table 2: Scope of an Organocatalytic One-Pot Reaction for Tetrahydropyridine Synthesis nih.gov
| Entry | R¹ | R² | Time (d) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | C₆H₅ | C₆H₅ | 2.5 | 88 | 2.3:1 | 98 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 3 | 77 | 2.2:1 | 98 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 3 | 69 | 2.1:1 | 99 |
| 4 | 2-Thienyl | C₆H₅ | 3 | 91 | >20:1 | 97 |
| 5 | Cyclohexyl | C₆H₅ | 4 | 32 | >20:1 | 93 |
This table shows the substrate scope and stereochemical outcomes for an asymmetric multicomponent reaction to form tetrahydropyridines. nih.gov
Diastereoselective Control in Synthetic Pathways
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images. The rhodium-catalyzed C-H activation cascade is a prime example of a highly diastereoselective process. nih.govacs.org The reduction of the 1,2-dihydropyridine intermediate proceeds with high diastereoselectivity, affording the all-cis substituted tetrahydropyridine as the major product. nih.gov This one-pot procedure can achieve diastereomeric purity greater than 95%. acs.orgnih.gov
Multicomponent reactions can also be designed for high diastereoselectivity. For instance, a one-pot, five-component reaction of aldehydes, amines, and a β-ketoester using maleic acid as a catalyst can produce 1,2,5,6-tetrahydropyridine derivatives with high diastereoselectivity. ufms.br Similarly, the domino reaction between 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds, and functionalized amines can create up to six stereogenic centers with controlled diastereoselectivity. rsc.org The stereochemical outcome of these complex transformations is a critical aspect of their utility in constructing complex molecular architectures. nih.gov
One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like tetrahydropyridines from simple starting materials in a single synthetic operation. ufms.brrsc.orgtandfonline.com These approaches are characterized by their high atom economy, reduction in waste, and operational simplicity, as they avoid the need to isolate and purify intermediates. tandfonline.comresearchgate.net
A common MCR for tetrahydropyridine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. ufms.brtandfonline.comrsc.org This reaction can be promoted by a wide variety of catalysts, including Lewis acids, Brønsted acids, and nanoparticles. ufms.br For example, ZnO nanoparticles have been used to catalyze this transformation effectively. rsc.org Similarly, polyaniline-zirconium oxide composites have been employed as a recyclable catalyst for a five-component synthesis of tetrahydropyridines. tandfonline.com
The rhodium-catalyzed C–H activation–cyclization–reduction cascade is another sophisticated one-pot procedure that leads to highly substituted 1,2,3,6-tetrahydropyridines with excellent yield and diastereoselectivity. acs.orgnih.gov Organocatalytic domino reactions also fall under this category, such as the triple-domino Michael/aza-Henry/cyclization sequence that assembles complex tetrahydropyridines in a single pot. nih.govacs.org These strategies represent a powerful and convergent approach to access diverse libraries of tetrahydropyridine derivatives. ufms.brrsc.org
C-H Activation Reactions in Tetrahydropyridine Synthesis
Direct C-H bond functionalization has become a transformative strategy in organic synthesis, enabling the construction of complex molecules from simple, readily available precursors. acs.org In the context of tetrahydropyridine synthesis, rhodium(I)-catalyzed C-H activation is a key technology. nih.govacs.org
The synthesis of highly substituted tetrahydropyridines can be achieved through a cascade reaction that is initiated by the rhodium(I)-catalyzed C-H activation of an α,β-unsaturated imine. nih.govacs.org This step involves the cleavage of a typically unreactive C-H bond and its subsequent functionalization. nih.gov Following the C-H activation, the resulting intermediate undergoes coupling with an alkyne, followed by an electrocyclization and a reduction step to yield the final tetrahydropyridine product. nih.govnih.govacs.org
This approach is notable for its efficiency and selectivity, allowing for the creation of multiple C-C and C-N bonds in a controlled manner. nih.gov The versatility of this C-H activation strategy has been demonstrated through the synthesis of a broad range of tetrahydropyridine derivatives with diverse substitution patterns. acs.org The ability to use low catalyst loadings and robust, air-stable precatalysts further enhances the practical utility of this methodology for accessing these important heterocyclic scaffolds. acs.orgacs.org
Chemical Reactivity and Transformation Pathways of 4 Iodo 1 Methyl 1,2,3,6 Tetrahydropyridine
Reactivity of the C-I Bond in Cross-Coupling Reactions
The vinylic C-I bond in 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. Vinyl iodides are highly reactive substrates in these transformations, often proceeding under mild conditions with high yields.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the vinyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is a robust method for synthesizing 4-aryl or 4-vinyl substituted tetrahydropyridines. The reaction is tolerant of a wide variety of functional groups, and electron-rich boronic acids have been shown to produce good yields in similar systems. mdpi.com
Interactive Data Table: Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| This compound | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₃PO₄ | 4-Aryl/Vinyl-1-methyl-1,2,3,6-tetrahydropyridine |
Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of the vinyl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would yield a diene system attached to the tetrahydropyridine (B1245486) core. The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic systems. chim.itacs.org
Interactive Data Table: Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| This compound | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Base (e.g., Et₃N) | 4-(Substituted-vinyl)-1-methyl-1,2,3,6-tetrahydropyridine |
Sonogashira Coupling: This reaction forms a C-C bond between the vinyl iodide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov This method provides a direct route to 4-alkynyl-1-methyl-1,2,3,6-tetrahydropyridines. While copper(I) is a common co-catalyst, copper-free conditions have also been developed, which can be advantageous for certain substrates. nih.gov
Interactive Data Table: Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| This compound | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine Base | 4-Alkynyl-1-methyl-1,2,3,6-tetrahydropyridine |
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. It couples the vinyl iodide with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org This transformation allows for the synthesis of 4-amino-1-methyl-1,2,3,6-tetrahydropyridine derivatives. The choice of ligand is often crucial for achieving high efficiency. rsc.org
Interactive Data Table: Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product |
| This compound | Amine (R¹R²NH) | Pd Catalyst / Phosphine Ligand / Base (e.g., NaOt-Bu) | 4-(R¹R²-amino)-1-methyl-1,2,3,6-tetrahydropyridine |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the iodide on the sp²-hybridized carbon of the tetrahydropyridine ring is generally challenging. Unlike Sɴ2 reactions at saturated carbons, the backside attack required for this mechanism is sterically inaccessible. Vinylic substitutions typically proceed through more complex pathways such as addition-elimination or elimination-addition, which require specific substrate features (e.g., electron-withdrawing groups) that are absent in this molecule. However, substitution reactions can be achieved with various nucleophiles under conditions that involve ring opening and subsequent ring closure of the heterocyclic nucleus. researchgate.net Transition metal-catalyzed reactions, as described in the cross-coupling section, provide the most effective and general means to achieve formal nucleophilic substitution on this scaffold.
Oxidation Pathways of the Tetrahydropyridine Ring System
The oxidation of the 1,2,3,6-tetrahydropyridine (B147620) ring is a well-characterized transformation, extensively studied in the context of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a close structural analog. nih.gov By analogy, this compound is expected to undergo a similar two-step oxidation process.
The initial oxidation, which can be catalyzed by enzymes like monoamine oxidase (MAO-A or MAO-B) or effected by chemical oxidants, converts the tetrahydropyridine into a more reactive 1-methyl-4-iodo-2,3-dihydropyridinium ion. nih.govresearchgate.netacs.org This intermediate is then further oxidized to the thermodynamically stable aromatic 1-methyl-4-iodopyridinium ion. researchgate.netnih.gov This pyridinium (B92312) species is significantly more electron-deficient than its precursor.
Interactive Data Table: Oxidation Pathway
| Substrate | Intermediate | Final Product | Reagents/Enzymes |
| This compound | 1-Methyl-4-iodo-2,3-dihydropyridinium ion | 1-Methyl-4-iodopyridinium ion | Monoamine Oxidase (MAO), Chemical Oxidants |
Functional Group Interconversions on the Tetrahydropyridine Scaffold
Beyond reactions at the C-I bond and oxidation of the ring, the other functional groups within the molecule allow for further transformations.
Alkene Reduction: The double bond within the tetrahydropyridine ring can be reduced to a single bond via catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst). This would convert the tetrahydropyridine scaffold into the corresponding saturated 4-iodo-1-methylpiperidine.
Tertiary Amine Reactions: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can react with alkyl halides (e.g., methyl iodide) in a quaternization reaction to form a quaternary ammonium (B1175870) salt. The tertiary amine can also be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Interactive Data Table: Other Functional Group Interconversions
| Reaction Type | Functional Group Targeted | Reagent(s) | Product |
| Catalytic Hydrogenation | C=C Double Bond | H₂, Pd/C | 4-Iodo-1-methylpiperidine |
| N-Oxidation | Tertiary Amine | m-CPBA or H₂O₂ | This compound-N-oxide |
| N-Quaternization | Tertiary Amine | Alkyl Halide (e.g., CH₃I) | 4-Iodo-1,1-dimethyl-1,2,3,6-tetrahydropyridinium salt |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Tetrahydropyridine (B1245486) Chemistry
The chemistry of tetrahydropyridines is diverse, involving a range of reaction types that can be mechanistically complex. Research into the synthesis of substituted tetrahydropyridines often involves multi-step domino reactions or reaction cascades. nih.govnih.gov For instance, one-pot procedures have been developed that combine processes like C–H activation, alkyne coupling, electrocyclization, and reduction to produce highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov
Common reaction pathways for the tetrahydropyridine ring include:
Addition Reactions: The double bond in the 1,2,3,6-tetrahydropyridine (B147620) ring is susceptible to electrophilic addition. The presence of the nitrogen atom influences the regioselectivity of this addition.
Oxidation: The tetrahydropyridine ring can be oxidized to the corresponding pyridinium (B92312) salt. A prominent example is the bio-oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) by monoamine oxidase to the 1-methyl-4-phenylpyridinium ion (MPP+). nih.gov This transformation is a key step in its mode of action and serves as a well-studied model for reactivity at the tetrahydropyridine core.
Domino Reactions: The synthesis of functionalized tetrahydropyridines can proceed through a sequence of reactions such as Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent intramolecular cyclization and dehydration. nih.gov
For 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine specifically, the iodine atom at the allylic position introduces unique reactivity. It can act as a leaving group in substitution reactions or influence the electronic properties of the adjacent double bond, thereby affecting its susceptibility to addition or oxidation reactions.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides indispensable tools for mapping the reaction pathways of complex heterocyclic molecules. dcu.ie Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the entire course of a reaction, from reactants to products, via high-energy transition states. dcu.ie
These computational approaches allow researchers to:
Calculate Potential Energy Surfaces (PES): A PES is a multi-dimensional map that shows the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the lowest energy path a reaction is likely to follow. ucsb.edu
Identify Intermediates: Many reactions proceed through one or more transient intermediates. nih.gov Computational modeling can predict the structure and stability of these species, which are often difficult to isolate and characterize experimentally.
For a molecule like this compound, computational studies could be employed to investigate how the iodine substituent affects the stability of carbocation intermediates in electrophilic additions or the energetics of transition states in substitution reactions. For example, DFT calculations using functionals like B3LYP with a basis set such as 6-31G(d) are commonly used to investigate heterocyclic systems. dcu.ie
Transition State Analysis and Energetics
Transition state theory is a cornerstone of understanding chemical reaction rates. wikipedia.org A transition state represents the highest energy point along the lowest energy reaction path connecting reactants and products. ucsb.edu It is not a stable molecule but an ephemeral configuration, often described as a first-order saddle point on the potential energy surface. github.io
Computationally, a transition state is characterized by:
Zero Gradient: The forces on all atoms are zero, making it a stationary point. github.io
Hessian Matrix: The matrix of second derivatives of energy with respect to atomic coordinates has exactly one negative eigenvalue. github.io The eigenvector corresponding to this negative value represents the motion along the reaction coordinate, for example, the breaking of one bond and the formation of another. ucsb.edu
The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.
| Reactant | Reaction | Hypothetical Activation Energy (kcal/mol) | Comment |
|---|---|---|---|
| 1-Methyl-1,2,3,6-tetrahydropyridine (B20088) | HBr Addition | 15.2 | Baseline reactivity of the unsubstituted ring. |
| This compound | HBr Addition | 13.8 | The electron-withdrawing inductive effect of iodine may slightly destabilize the carbocation intermediate, but its ability to stabilize via hyperconjugation or bridging could lower the transition state energy. |
Structure-Reactivity Relationships in Iodinated Tetrahydropyridines
Structure-reactivity relationships (SRRs) describe how a molecule's chemical structure influences its reaction rates and equilibrium constants. For halogenated compounds, the nature and position of the halogen are critical.
Key principles relevant to this compound include:
Halogen Reactivity Order: In nucleophilic substitution reactions where the halogen acts as a leaving group, the reactivity order is generally I > Br > Cl > F. nih.gov This is due to the C-I bond being the longest and weakest among the carbon-halogen bonds, making iodide the best leaving group.
Electronic Effects: The iodine atom exerts a dual electronic influence. It is electronegative and thus withdraws electron density through the sigma bonds (inductive effect). However, it also possesses lone pairs of electrons that can be donated via resonance (mesomeric effect), particularly to adjacent pi systems or carbocations. The balance of these effects dictates the reactivity of the nearby double bond.
Stereoelectronic Effects: The spatial arrangement of orbitals can significantly impact reactivity. For instance, the orientation of the C-I bond relative to the pi-system of the double bond will influence the stability of intermediates and transition states. Studies on related tetrahydropyran (B127337) systems show that stereoelectronic factors can have a profound impact on reaction rates. rsc.org
| Structural Feature | Effect | Predicted Impact on Reactivity |
|---|---|---|
| C(4)-I Bond | Weak bond, good leaving group | Facilitates SN1 or SN2 type substitution reactions at the C4 position. |
| Inductive Effect of Iodine | Electron-withdrawing (-I) | Deactivates the C=C double bond towards electrophilic attack compared to an alkyl group. |
| Mesomeric Effect of Iodine | Electron-donating (+M) | Can stabilize an adjacent carbocation (e.g., at C5) during electrophilic addition, potentially directing regioselectivity. |
| Allylic Position | The C-I bond is at an allylic position. | Enhances reactivity in substitution reactions due to the formation of a resonance-stabilized allylic carbocation intermediate. |
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the N-methyl protons, the protons on the tetrahydropyridine (B1245486) ring, and the vinyl proton. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions within the molecule.
¹³C NMR Spectroscopy: This would reveal the number of unique carbon environments in the molecule. Signals would be expected for the N-methyl carbon, the sp³ and sp² hybridized carbons of the tetrahydropyridine ring, including the carbon atom bearing the iodine. The chemical shift of the carbon attached to the iodine atom would be significantly influenced by the electronegativity of the iodine.
While specific spectral data for this compound is not readily found, the table below illustrates hypothetical ¹H and ¹³C NMR data based on the expected chemical environments.
| Hypothetical NMR Data | ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (ppm) | Chemical Shift (ppm) |
| N-CH₃ | 2.3-2.5 | 45-50 |
| C2-H₂ | 2.5-2.8 | 50-55 |
| C3-H₂ | 2.2-2.4 | 25-30 |
| C5-H (vinyl) | 5.5-6.0 | 120-130 |
| C6-H₂ | 3.0-3.3 | 55-60 |
| C4-I | - | 80-90 |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It would be used to confirm the molecular weight of this compound and can also provide information about its elemental composition and fragmentation pattern, further confirming its structure.
High-resolution mass spectrometry (HRMS) would be capable of determining the exact mass of the molecular ion, which should correspond to the calculated molecular formula (C₆H₁₀IN). The presence of iodine would be readily identifiable due to its characteristic isotopic pattern. Fragmentation patterns observed in the mass spectrum would offer additional structural clues, as the molecule would break apart in predictable ways upon ionization. This technique is also highly sensitive for assessing the purity of a sample.
X-ray Crystallography for Solid-State Structure Determination
This analysis would confirm the connectivity of the atoms and provide insight into the stereochemistry of the tetrahydropyridine ring. However, there are no published crystal structures for this compound in the scientific literature to date.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, as well as the C=C stretching of the double bond in the tetrahydropyridine ring. The C-N stretching vibration would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, which is often a weak absorber in the IR, typically gives a strong signal in the Raman spectrum. The C-I bond also has a characteristic Raman shift.
The following table summarizes the expected vibrational frequencies for the key functional groups.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H (sp³) stretch | 2850-3000 | 2850-3000 |
| C-H (sp²) stretch | 3000-3100 | 3000-3100 |
| C=C stretch | 1640-1680 | 1640-1680 (strong) |
| C-N stretch | 1020-1250 | 1020-1250 |
| C-I stretch | 500-600 | 500-600 |
Applications of 4 Iodo 1 Methyl 1,2,3,6 Tetrahydropyridine in Advanced Chemical and Biomedical Research
Precursors for Radiolabeled Probes in Imaging Research
The strategic incorporation of an iodine atom in 4-iodo-1-methyl-1,2,3,6-tetrahydropyridine makes it a valuable precursor for the synthesis of radiolabeled probes used in advanced biomedical imaging techniques. The carbon-iodine bond offers a site for the introduction of various radioisotopes, enabling the development of tracers for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Synthesis of Positron Emission Tomography (PET) Tracers
While direct radiofluorination of the iodo-substituent is a challenging transformation, this compound can serve as a scaffold for the development of PET tracers. The tetrahydropyridine (B1245486) core is a common motif in neurologically active compounds. Researchers can utilize the iodo-group as a handle for further chemical modifications, attaching moieties that can be radiolabeled with positron-emitting isotopes like fluorine-18. For instance, the iodo-group can be replaced through transition metal-catalyzed cross-coupling reactions to introduce a fluorine-containing prosthetic group, which is then radiolabeled in the final step. This indirect labeling strategy allows for the synthesis of complex PET tracers with high specific activity.
Development of Single-Photon Emission Computed Tomography (SPECT) Agents
The presence of the iodine atom in this compound makes it a direct and highly suitable precursor for the synthesis of SPECT agents. Radioisotopes of iodine, such as iodine-123, are commonly used in SPECT imaging. The synthesis of a SPECT tracer from this precursor typically involves an isotopic exchange reaction where a non-radioactive iodine atom is swapped with a radioactive one. This process, often facilitated by oxidizing agents, provides a straightforward method for producing radioiodinated tracers. These tracers can then be used to visualize and quantify various biological targets in vivo.
Interactive Data Table: Radioisotopes for PET and SPECT
| Imaging Modality | Common Radioisotope | Half-life | Precursor Application |
| PET | Fluorine-18 | 109.8 minutes | Indirect labeling via prosthetic groups |
| SPECT | Iodine-123 | 13.2 hours | Direct isotopic exchange |
Intermediates in the Synthesis of Complex Heterocyclic Compounds
The tetrahydropyridine ring system is a prevalent structural motif in a vast array of biologically active molecules, including many natural products and synthetic drugs. The iodo-substituent in this compound provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, making it a versatile intermediate in the synthesis of more complex heterocyclic structures.
Building Blocks for Natural Product Synthesis Research
In the field of natural product synthesis, small, functionalized building blocks are essential for the efficient construction of complex molecular architectures. This compound can serve as such a building block. The vinyl iodide functionality allows for its participation in a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of diverse substituents at the 4-position of the tetrahydropyridine ring, paving the way for the synthesis of various natural product scaffolds. For example, it could be envisioned as a key intermediate in the synthesis of alkaloids containing a substituted tetrahydropyridine core.
Scaffolds for Novel Chemical Entity (NCE) Discovery in Academic Settings
In academic drug discovery, the exploration of novel chemical space is crucial for identifying new therapeutic agents. The this compound scaffold offers a platform for the generation of diverse libraries of compounds. Through parallel synthesis techniques, the iodo-group can be readily transformed into a wide range of functional groups, allowing for the rapid creation of numerous analogs. These libraries can then be screened against various biological targets to identify new lead compounds for further development. The ability to easily diversify the scaffold makes it an attractive starting point for medicinal chemistry programs aimed at discovering novel chemical entities. nih.gov
Research Tools for Studying Biological Mechanisms (excluding clinical data)
The non-iodinated analog of this compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a well-known neurotoxin used to induce a Parkinson's disease-like syndrome in animal models. nih.gov This has made MPTP an invaluable tool for studying the pathogenesis of Parkinson's disease and for testing potential therapeutic interventions. It is plausible that this compound could be utilized in a similar capacity as a research tool. The introduction of the iodo-group could potentially alter its metabolic fate and neurotoxic profile, providing researchers with a modified tool to probe the mechanisms of neurodegeneration. For instance, the iodinated analog might exhibit different rates of conversion to its active toxic metabolite or show altered affinity for the dopamine transporter, allowing for a more nuanced investigation of the neurotoxic cascade. However, specific research utilizing this compound for this purpose is not extensively documented in publicly available literature.
Chemical Probes for Receptor Binding Studies (in vitro/animal models)
The incorporation of an iodine atom into the 4-position of the 1-methyl-1,2,3,6-tetrahydropyridine (B20088) structure is a strategic chemical modification that suggests its utility as a chemical probe, particularly in receptor binding studies. The iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125, to create a radioligand. These radiolabeled molecules are invaluable tools for visualizing and quantifying specific binding sites, such as neurotransmitter transporters, in biological samples.
In Vitro Autoradiography: In laboratory settings, radiolabeled this compound can be used for in vitro autoradiography on brain tissue slices. This technique allows for the precise localization and measurement of binding sites. For example, studies with [¹²⁵I]RTI-55, an iodinated cocaine analog, have been used to map the distribution of dopamine transporters in the brain nih.gov. It is hypothesized that [¹²⁵I]-4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine would similarly bind to dopamine transporters, given its structural relation to MPTP, which is known to interact with the dopaminergic system.
In Vivo Imaging: When labeled with a gamma-emitting isotope like ¹²³I, the compound has the potential to be used as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging in animal models nih.govnih.govucl.ac.uk. SPECT allows for the non-invasive visualization of the distribution and density of target receptors or transporters in the living brain. This application is crucial for studying the integrity of the dopaminergic system in models of neurological disorders. For instance, ¹¹C-labeled MPTP has been used in Positron Emission Tomography (PET) studies to examine its distribution in the brains of monkeys nih.gov. An iodinated version would be suitable for SPECT, a more widely available imaging modality.
The principle relies on the high affinity and specificity of the radioligand for its target. The following table summarizes the characteristics of representative iodinated radiotracers used in neuroreceptor studies.
| Radiotracer | Target | Imaging Modality | Application |
| [¹²³I]FP-CIT | Dopamine Transporter (DAT) | SPECT | Diagnosis of Parkinsonian syndromes nih.gov |
| L-3-[¹²³I]iodo-α-methyl tyrosine | Amino Acid Transport | SPECT | Imaging of brain tumors researchgate.net |
| [¹²³I]Iodoamphetamine | Cerebral Blood Flow | SPECT | Assessment of brain perfusion nih.gov |
Models for Investigating Neurodegeneration Mechanisms (e.g., MPTP analogs in animal models for understanding Parkinsonism)
The primary and most extensively studied application of MPTP analogs is in the creation of animal models for Parkinson's disease. The neurotoxin MPTP causes permanent parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra region of the brain nih.govnih.gov. This process is initiated by the metabolic conversion of MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), a reaction catalyzed by the enzyme monoamine oxidase B (MAO-B) nih.gov.
As a structural analog of MPTP, this compound is of significant interest for its potential neurotoxic properties. The substitution of the phenyl group with an iodine atom is expected to modulate its biological activity. Research on other halogenated analogs, such as those with fluorine or chlorine, has shown that such modifications can significantly alter their potency as neurotoxins nih.govnih.gov.
Mechanism of MPTP-induced Neurotoxicity:
Entry into the Brain: MPTP, being lipophilic, readily crosses the blood-brain barrier.
Metabolic Activation: In glial cells, MPTP is oxidized by MAO-B into the intermediate MPDP+, which is then further oxidized to the active neurotoxin, MPP+.
Selective Uptake: MPP+ is selectively taken up into dopaminergic neurons by the dopamine transporter (DAT). This selective uptake is the reason for the specific targeting of these neurons researchgate.net.
Mitochondrial Inhibition: Inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion and increased production of reactive oxygen species (ROS).
Cell Death: The resulting energy crisis and oxidative stress trigger a cascade of events leading to the death of dopaminergic neurons.
Studies on fluorinated and chlorinated analogs of MPTP have demonstrated that the nature and position of the halogen substituent can influence both the rate of MAO-B metabolism and the resulting neurotoxicity nih.govnih.gov. It is therefore a subject of active research to determine if this compound can induce a similar, or perhaps modulated, neurodegenerative process, potentially offering a new tool to study the finer mechanisms of neuronal death in Parkinsonism.
Exploration of Enzyme Substrate Properties in vitro
The bioactivation of MPTP and its analogs is critically dependent on their interaction with monoamine oxidase (MAO) enzymes, particularly MAO-B. Therefore, investigating the properties of this compound as an enzyme substrate is a key area of research. In vitro assays using isolated enzymes or mitochondrial preparations are employed to determine the kinetic parameters of this interaction.
Research has shown that a variety of 4-substituted-1-methyl-1,2,3,6-tetrahydropyridine derivatives can serve as substrates for both MAO-A and MAO-B nih.govmdpi.com. For example, studies on 4-(aryloxy)tetrahydropyridine analogs have explored how different substituents at the 4-position influence their properties as MAO substrates nih.gov. Similarly, a study on 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) found that it acted as a time-dependent inhibitor of MAO, with a preference for MAO-A nih.gov.
The evaluation of this compound as a substrate for MAO would involve incubating the compound with purified MAO-A and MAO-B and measuring the rate of formation of its oxidized metabolite. This provides crucial information on its rate of bioactivation, which is directly related to its potential neurotoxicity. The following table illustrates comparative enzyme kinetics for different MAO inhibitors, highlighting the type of data generated in such studies.
| Compound | Target Enzyme | IC₅₀ Value (μM) | Type of Inhibition |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | Selective Inhibitor nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | Selective Inhibitor nih.gov |
| Clorgyline | MAO-A | 0.0045 | Reference Inhibitor nih.gov |
| L-Deprenyl | MAO-B | 0.0196 | Reference Inhibitor nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology
The synthesis of derivatives of a lead compound is a fundamental strategy in chemical biology and medicinal chemistry to establish structure-activity relationships (SAR). By systematically modifying the chemical structure of a molecule and observing the effects on its biological activity, researchers can identify the key chemical features responsible for its function acs.org.
This compound is itself a derivative of the tetrahydropyridine scaffold. Its synthesis and evaluation are part of a broader effort to understand the SAR of MPTP-like molecules mdpi.comacs.org. The key questions addressed in SAR studies of this chemical family include:
How does the substituent at the 4-position (e.g., phenyl, iodo, chloro, aryloxy) affect the molecule's affinity for the dopamine transporter?
How does this substituent influence the rate and selectivity of oxidation by MAO-A and MAO-B? nih.gov
What is the resulting impact on the neurotoxic potential of the compound?
For instance, studies on various 4-substituted analogs of MPTP have been conducted to probe the active sites of MAO enzymes and to understand the structural requirements for substrate binding and turnover nih.govmdpi.com. The introduction of an iodine atom provides a unique probe due to its size, electronegativity, and lipophilicity compared to a phenyl group or other halogens. This allows researchers to dissect the steric and electronic contributions to the biological activity of these compounds.
Inhibition of Bacterial Virulence Mechanisms in Research
Based on the available scientific literature from the search results, there is no information regarding the application of this compound or its close analogs in the inhibition of bacterial virulence mechanisms. Research in this area is typically focused on classes of molecules that can disrupt processes like biofilm formation, toxin production, or quorum sensing in bacteria. The primary research focus for tetrahydropyridine derivatives of this type has been overwhelmingly centered on their effects on the mammalian central nervous system, particularly their interaction with the monoaminergic systems.
Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of nitrogen-containing heterocycles, a critical class of compounds in pharmaceuticals and materials, is increasingly scrutinized for its environmental impact. mdpi.comresearchgate.netfrontiersin.org Future research on 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine will likely focus on developing greener and more efficient synthetic pathways. researchgate.netnih.gov This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. frontiersin.org
Key areas of development include:
Green Solvents: Exploring the use of water, bio-based solvents, and ionic liquids to replace traditional volatile organic compounds. mdpi.comresearchgate.net The abundance and low cost of water make it a particularly attractive medium for organic synthesis. researchgate.net
Alternative Energy Sources: Employing microwave irradiation and ultrasound as non-traditional activation methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov
Catalysis: The design and application of reusable, solid-supported catalysts, such as nano-sphere silica (B1680970) sulfuric acid or polyaniline-zirconium oxide composites, can enhance reaction efficiency and simplify purification processes. auctoresonline.orginformahealthcare.com Metal-free catalytic systems are also gaining traction as a strategy to minimize toxic waste. frontiersin.orgresearchgate.net
Atom Economy: Implementing one-pot, multi-component reactions will be crucial for maximizing atom economy and reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. frontiersin.orgresearchgate.net
These sustainable approaches not only offer environmental and economic benefits but also align with the growing demand for greener chemical processes in both academic and industrial settings. mdpi.comresearchgate.net
Exploration of Novel Reactivity Patterns
The vinyl iodide functional group within this compound presents a versatile handle for a wide array of chemical transformations, many of which remain to be explored. wikipedia.org Vinyl iodides are known to be highly reactive in transition-metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. wikipedia.org
Future research is expected to delve into:
Cross-Coupling Reactions: Systematically investigating Suzuki, Stille, Heck, and Sonogashira couplings to introduce a diverse range of substituents at the 4-position of the tetrahydropyridine (B1245486) ring. wikipedia.org This would enable the creation of extensive libraries of novel derivatives for various applications.
Borylative Couplings: Exploring transition-metal-free borylative couplings of the vinyl iodide moiety with various nucleophiles, alkenes, or alkynes could provide stereoselective access to novel boronic esters, which are valuable synthetic intermediates. researchgate.net
Umpolung Reactivity: Investigating novel umpolung (reactivity inversion) strategies, potentially involving rhodium catalysis, could lead to unprecedented C-N bond formations and the construction of complex nitrogen-containing molecules. acs.org
Photoredox Catalysis: The application of visible-light-promoted reactions could unlock new reactivity pathways for C-H functionalization and the construction of saturated nitrogen heterocycles under mild conditions. nih.gov
A deeper understanding of the reactivity of the vinyl iodide in the context of the tetrahydropyridine scaffold will significantly expand the synthetic utility of this compound. wikipedia.orgfrontiersin.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery and development of new compounds and reactions. mdpi.com For this compound, advanced computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.
Future computational studies will likely focus on:
Reactivity Prediction: Utilizing quantum chemical calculations to model reaction pathways, predict the regioselectivity and stereoselectivity of reactions involving the vinyl iodide and the tetrahydropyridine ring, and elucidate reaction mechanisms. mdpi.com
Property Prediction: Employing quantitative structure-activity relationship (QSAR) models and deep chemical language models to predict various physicochemical properties and potential biological activities of novel derivatives. mdpi.comnih.gov This can aid in the rational design of compounds with desired characteristics.
Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the conformational landscape of the molecule and its interactions with other molecules, such as enzymes or materials surfaces. mdpi.com
Spectroscopic Analysis: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization and structural confirmation of newly synthesized derivatives.
By integrating computational modeling with experimental work, researchers can adopt a more targeted and efficient approach to exploring the chemical space around this compound.
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing the way chemical research is conducted, enabling high-throughput experimentation and accelerating the discovery of new molecules and materials. researchgate.netnih.gov Integrating the synthesis of this compound and its derivatives into automated platforms represents a significant future research direction.
This integration would involve:
Development of Robotic Protocols: Designing and optimizing robotic protocols for the multi-step synthesis of the target compound and its analogs, including reagent handling, reaction monitoring, and purification. researchgate.net
Library Synthesis: Utilizing automated platforms to rapidly synthesize large libraries of 4-substituted-1-methyl-1,2,3,6-tetrahydropyridine derivatives for screening in drug discovery or materials science applications.
AI-Assisted Synthesis: Combining robotic synthesis with artificial intelligence and machine learning algorithms to enable autonomous reaction optimization and the discovery of novel reaction conditions. nih.gov Natural language processing could be used to translate synthetic procedures from literature into executable robotic commands. nih.gov
On-Demand Synthesis: The development of portable, automated synthesis systems could allow for the on-demand production of specific derivatives in various laboratory settings. researchgate.net
The automation of the synthesis of these tetrahydropyridine derivatives will not only increase the efficiency and reproducibility of research but also open up new possibilities for large-scale screening and data-driven discovery. researchgate.netnih.gov
Application in New Material Science or Catalysis Research
The unique structural and electronic properties of this compound suggest its potential for applications beyond traditional organic synthesis, particularly in the fields of material science and catalysis.
Future research in this area could explore:
Organic Electronics: Investigating the use of derivatives of this compound as building blocks for organic semiconductors, conductive polymers, or materials for optoelectronic devices. The nitrogen heterocycle and the tunable electronic properties at the 4-position could be advantageous in these applications.
Ligand Design for Catalysis: The tetrahydropyridine scaffold can be functionalized to create novel ligands for transition metal catalysts. The nitrogen atom can act as a coordination site, and substituents at the 4-position can be used to modulate the steric and electronic properties of the catalyst, potentially leading to improved activity and selectivity in various catalytic transformations. ontosight.ai
Organocatalysis: Iodo-substituted N-heterocycles have been explored as organocatalysts, for instance, in halogen-bond catalysis. researchgate.net The potential of this compound and its derivatives as organocatalysts in a range of organic reactions warrants investigation. researchgate.net
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to new materials with interesting properties, such as altered solubility, thermal stability, or chemical reactivity.
The exploration of these applications could lead to the development of novel materials and catalytic systems with unique functionalities.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-iodo-1-methyl-1,2,3,6-tetrahydropyridine, and how can purity be optimized?
- Methodology : Synthesis typically involves halogenation of the tetrahydropyridine core. For iodinated derivatives, electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Stille reactions) may be employed. Purification via column chromatography or recrystallization is critical, with characterization by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity ≥95% .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Accelerated stability studies using HPLC or LC-MS under controlled temperature (e.g., -20°C, 4°C, 25°C) and humidity. Degradation products can be identified via tandem mass spectrometry, with kinetic modeling to predict shelf life .
Q. What in vitro models are suitable for preliminary neurotoxicity screening of this compound?
- Methodology : Primary dopaminergic neuron cultures or SH-SY5Y cell lines exposed to the compound at 1–100 µM. Mitochondrial function (via MTT assay), reactive oxygen species (ROS) detection (e.g., DCFH-DA probe), and caspase-3 activity assays are standard endpoints .
Advanced Research Questions
Q. How does the neurotoxic mechanism of this compound compare to MPTP?
- Mechanistic Insights : Unlike MPTP, which requires metabolic activation to MPP+ via MAO-B, the iodine substituent may alter bioavailability or mitochondrial targeting. Comparative studies using mitochondrial complex I activity assays and HPLC quantification of brain metabolites are essential .
- Data Contradictions : Strain-specific susceptibility (e.g., C57BL/6 vs. BALB/c mice) observed in MPTP models may not apply directly; validate using species-matched pharmacokinetic profiling .
Q. What experimental designs mitigate variability in animal models when studying this compound?
- Methodology :
- Dose Optimization : Pilot studies to establish LD and subchronic dosing regimens (e.g., 10–30 mg/kg intraperitoneal).
- Strain Selection : Use MPTP-sensitive strains (e.g., C57BL/6) as a baseline, with genetic knockouts (e.g., NOS2) to probe oxidative stress pathways .
- Behavioral Endpoints : Rotarod tests and open-field assays paired with postmortem tyrosine hydroxylase (TH) immunohistochemistry .
Q. How can researchers resolve discrepancies in oxidative stress data across studies?
- Analytical Framework :
- Multi-Omics Integration : Combine transcriptomic (RNA-seq of Nrf2 pathways) with lipid peroxidation assays (MDA-TBA adducts) to identify upstream regulators.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Corrogate plasma/brain compound levels with ROS biomarkers to distinguish direct vs. secondary toxicity .
Q. What strategies validate the selectivity of this compound for dopaminergic neurons?
- Methodology :
- Comparative Toxicity Screens : Co-culture systems with glial cells (e.g., astrocytes) to assess non-neuronal effects.
- Dopamine Transporter (DAT) Binding Assays : Competitive inhibition studies using H-WIN 35,428 to evaluate affinity for DAT, a key MPTP uptake mediator .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
